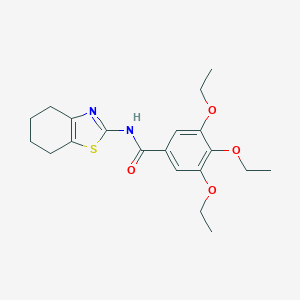
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which can lead to the prevention of neurodegenerative diseases. Additionally, this compound has been shown to have fluorescent properties, which can be used in bioimaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe in bioimaging applications, as it can be used to visualize certain cells and tissues. Additionally, this compound has been extensively studied for its potential as an anti-cancer and neuroprotective agent, which can lead to the development of new drugs and therapies. However, one limitation of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of certain cancer cells. Another direction is the further investigation of its potential as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress and inflammation in the brain. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to investigate its potential in other fields, such as materials science and bioengineering.
In conclusion, 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research in this area can lead to the development of new drugs, therapies, and technologies that can benefit society.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with triethylorthoformate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been investigated for its potential as a fluorescent probe in bioimaging applications.
Eigenschaften
Produktname |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C20H26N2O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-24-15-11-13(12-16(25-5-2)18(15)26-6-3)19(23)22-20-21-14-9-7-8-10-17(14)27-20/h11-12H,4-10H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
REXMPBFMEOBQOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,3-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B216143.png)

![2-{[6-(2,5-Dimethylphenoxy)hexyl]oxy}-1,4-dimethylbenzene](/img/structure/B216149.png)
![1-[6-(2-Methylphenoxy)hexyl]piperidine](/img/structure/B216150.png)
![1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine](/img/structure/B216152.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216153.png)
![1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine](/img/structure/B216154.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B216155.png)

![1-{2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B216157.png)
![3-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-propanamine](/img/structure/B216159.png)


